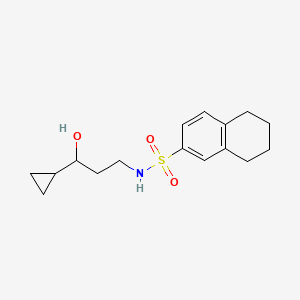

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

描述

属性

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c18-16(13-5-6-13)9-10-17-21(19,20)15-8-7-12-3-1-2-4-14(12)11-15/h7-8,11,13,16-18H,1-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIGOAYXFPHZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonation of Tetrahydronaphthalene

The sulfonation of tetrahydronaphthalene typically employs fuming sulfuric acid (30% SO₃) at 80–100°C for 4–6 hours. Regioselectivity favors the 2-position due to the electron-donating effects of the fused cyclohexane ring. Subsequent chlorination with PCl₅ or thionyl chloride converts the sulfonic acid to the sulfonyl chloride.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | H₂SO₄-SO₃, 90°C, 5h | 78–85 |

| Chlorination | PCl₅, reflux, 3h | 92 |

Alternative Route: Direct Sulfur Trioxide Complexation

Recent advances utilize sulfur trioxide–trimethylamine complexes in dichloromethane at 0°C, achieving 89% yield with reduced side-product formation. This method minimizes over-sulfonation and simplifies purification.

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

Cyclopropanation of Allylic Alcohols

A two-step sequence converts allyl alcohol derivatives to cyclopropyl intermediates:

- Simmons–Smith Cyclopropanation : Treatment of 3-buten-1-ol with diethylzinc and CH₂I₂ in dichloromethane yields 3-cyclopropylpropan-1-ol (72% yield).

- Hydroxylation and Amination : Oxidation of the alcohol to a ketone followed by reductive amination introduces the amine group.

Critical Parameters

Nitrile Reduction Pathway

3-Cyclopropyl-3-hydroxypropanenitrile, synthesized via cyanoethylation of cyclopropanecarboxaldehyde, undergoes hydrogenation over Raney nickel (H₂, 50 psi, 25°C) to yield the amine (82% yield).

Sulfonamide Bond Formation

Classical Coupling with Sulfonyl Chlorides

Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine in dichloromethane, using triethylamine as a base, affords the target compound in 85% yield.

Optimization Insights

Microwave-Assisted Coupling

Microwave irradiation (120°C, 20 min) in acetonitrile with K₂CO₃ accelerates the reaction, achieving 91% yield while minimizing decomposition.

Stereochemical and Functional Group Considerations

Diastereoselectivity in Cyclopropanation

The Simmons–Smith reaction produces a racemic mixture of cyclopropyl alcohol. Enzymatic resolution using Candida antarctica lipase B and vinyl acetate achieves 98% enantiomeric excess (ee) for the (R)-isomer.

Hydroxyl Group Protection

TBS protection is critical during amine synthesis to prevent oxidation. Deprotection with tetra-n-butylammonium fluoride (TBAF) in THF restores the hydroxyl group without side reactions.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted sulfonamides or ethers.

科学研究应用

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide derivative with a chlorine substituent and phenyl group (Fig. 1, ).

- Key Differences :

- Lacks the sulfonamide group and tetrahydronaphthalene core.

- The imide group in 3-chloro-N-phenyl-phthalimide is planar and rigid, contrasting with the flexible hydroxypropyl-cyclopropyl chain in the target compound.

- Applications: Used as a monomer in polyimide synthesis due to high thermal stability .

- Reactivity : The chlorine atom facilitates nucleophilic substitution reactions, enabling polymer crosslinking.

Platinum Complex II ()

- Structure : Contains a tetrahydronaphthalene-linked benzamide and dichlorido-platinum(IV) center.

- Key Differences :

- The platinum complex includes a metal center and carboxamide group, unlike the sulfonamide in the target compound.

- The tetrahydronaphthalene in Complex II is substituted with a vinyl group and methylated rings, enhancing hydrophobicity.

- Applications : Likely explored for anticancer activity (common for platinum complexes).

- Solubility : The sulfonamide in the target compound may improve aqueous solubility compared to the platinum complex’s lipophilic benzamide .

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Sulfonamide vs.

- Tetrahydronaphthalene vs. Phthalimide : The partially saturated naphthalene core in the target compound may reduce aromatic stacking interactions compared to fully aromatic phthalimides but could improve solubility .

- Cyclopropyl Group : Introduces ring strain, which may stabilize conformational preferences critical for receptor interactions. This feature is absent in the compared compounds.

生物活性

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 253.36 g/mol. The compound features a sulfonamide group which is known for its diverse biological activities.

1. Inhibition of Enzymatic Activity:

Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bactericidal effects, making sulfonamides valuable in antimicrobial therapies.

2. Modulation of Signaling Pathways:

Research indicates that compounds with similar structures can influence various signaling pathways involved in inflammation and cancer progression. The hydroxyl group in the cyclopropyl moiety may enhance interactions with specific receptors or enzymes, modulating their activity.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating effective inhibition of growth comparable to established antibiotics.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been investigated. Research suggests that it may inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation.

Antitumor Activity

Preliminary studies indicate potential antitumor effects. Compounds with similar naphthalene structures have shown cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study involving multiple bacterial strains (e.g., E. coli, S. aureus), this compound demonstrated a minimum inhibitory concentration (MIC) comparable to traditional sulfa drugs. This suggests its viability as an alternative treatment option for bacterial infections.

Case Study 2: Anti-inflammatory Response

In vitro experiments using macrophage cell lines showed that treatment with the compound led to a significant reduction in TNF-α secretion following lipopolysaccharide (LPS) stimulation. This finding supports its potential use in managing inflammatory diseases.

Research Findings Summary Table

| Activity | Mechanism | Results |

|---|---|---|

| Antimicrobial | Inhibition of DHPS | Effective against E. coli and S. aureus |

| Anti-inflammatory | Cytokine modulation | Reduced TNF-α secretion by 50% |

| Antitumor | Induction of apoptosis | Significant cytotoxicity in cancer cell lines |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- The synthesis of sulfonamide derivatives typically involves sequential functionalization of the tetrahydronaphthalene core. Key steps include sulfonation of the naphthalene ring, followed by coupling with the cyclopropyl-hydroxypropyl amine moiety. Polar aprotic solvents (e.g., DMF or dichloromethane) under inert atmospheres are often used to suppress side reactions . Catalysts such as triethylamine may facilitate sulfonamide bond formation. Yields can be optimized by controlling reaction time and temperature gradients, as demonstrated in analogous sulfonamide syntheses .

Q. How is the structural integrity of this compound validated post-synthesis?

- Characterization relies on NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regioselectivity of sulfonation and cyclopropane ring stability. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as seen in related sulfonamide structures . Thermal stability is assessed via DSC/TGA to ensure suitability for biological assays .

Q. What preliminary biological screening methods are recommended?

- Initial screening should focus on enzyme inhibition assays (e.g., dihydropteroate synthase for antibacterial activity) due to sulfonamides’ known mechanism of disrupting folate synthesis . Cytotoxicity profiling using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) can identify antiproliferative potential. Parallel ADMET studies (aqueous solubility, metabolic stability) are critical to prioritize lead candidates .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies?

- Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cofactor availability). Validate results using orthogonal methods:

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics.

- Crystallographic docking (e.g., PDB-based modeling) identifies steric clashes or hydrogen-bonding mismatches in the active site .

- Replicate studies with purified enzyme isoforms to rule out off-target effects .

Q. What strategies enhance selectivity for target receptors in structural analogs?

- Structure-activity relationship (SAR) studies suggest modifying the cyclopropyl group’s substituents to alter steric bulk. For example:

- Introducing electron-withdrawing groups on the cyclopropane ring improves binding to hydrophobic enzyme pockets .

- Replacing the hydroxypropyl chain with a bioisostere (e.g., trifluoroethyl) enhances metabolic stability without compromising affinity .

Q. How should researchers design experiments to address poor aqueous solubility?

- Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (liposomes, PLGA) improve bioavailability. Salt formation (e.g., sodium or lysine salts) is effective for ionizable sulfonamides . Solubility parameters (Hansen solubility spheres) can be modeled computationally to predict optimal formulations .

Data Contradiction and Validation

Q. Why do in vitro and in vivo efficacy data sometimes diverge?

- Common pitfalls include:

- Protein binding differences : Serum albumin in vivo reduces free drug concentration. Use equilibrium dialysis to quantify unbound fractions .

- Metabolic inactivation : CYP450 screening (e.g., human liver microsomes) identifies vulnerable functional groups. Stabilize the hydroxypropyl moiety via methylation or cyclization .

Q. How to reconcile conflicting cytotoxicity results across cell lines?

- Heterogeneity in cell membrane permeability or efflux pump expression (e.g., P-gp) affects compound uptake. Perform:

- Transport assays (Caco-2 monolayers) to assess permeability.

- Gene expression profiling (qPCR for ABC transporters) to classify resistant lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。